REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1.[Na].[C:11]([C:13]1[N:17]([CH3:18])[C:16]([CH2:19][C:20]([OH:22])=[O:21])=[CH:15][CH:14]=1)#N.C1([O:29]C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[CH3:18][N:17]1[C:13]([C:11]([C:3]2[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=2)=[O:29])=[CH:14][CH:15]=[C:16]1[CH2:19][C:20]([OH:22])=[O:21] |^1:9|
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
6 mmol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(N1C)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
purple solid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(N1C)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the resulting suspension was added 20 g
|
Type
|
CUSTOM
|
Details
|
to remove tetrahydrofuran
|
Type
|
DISTILLATION
|
Details
|
by distillation until the temperature
|
Type
|
CUSTOM
|
Details
|
reached 110° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then successively heated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between ether and dilute aqueous hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
to give 100 mg
|
Type
|
TEMPERATURE
|
Details
|
The aqueous phase was heated in a steam bath for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
the product was isolated
|
Type
|
EXTRACTION
|
Details
|
after extraction with methylene chloride
|
Type
|
CUSTOM
|
Details
|
to give 1.15 g
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC=C1C(=O)C1=CC=C(C=C1)C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |